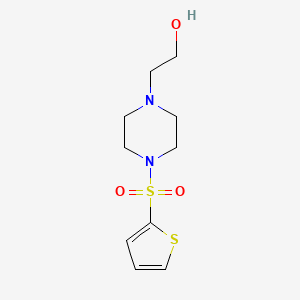
2-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C10H16N2O3S2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-Thiophen-2-ylsulfonylpiperazin-1-yl)ethanol, with the molecular formula C10H16N2O3S2 and CAS number 138890-94-5, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a thiophene group and a sulfonyl moiety, which are known to contribute to its biological properties. The structural formula is depicted as follows:
This unique structure suggests potential interactions with various biological targets, including receptors and enzymes.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, a study identified a new antiviral scaffold that inhibited human norovirus replication at low micromolar concentrations. The structural characteristics of the compounds were critical for their efficacy, suggesting that modifications to the thiophene and piperazine components could enhance antiviral activity .
Antidepressant Effects
Research has indicated that piperazine derivatives exhibit antidepressant-like effects in animal models. A study demonstrated that compounds with similar piperazine structures could modulate serotonin and norepinephrine levels, leading to improved mood and reduced anxiety behaviors in rodents . This suggests that this compound may share similar pharmacological properties.
Table 1: Summary of Biological Activities of Thiophene Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Antiviral | |
| Compound B | Antidepressant | |
| Compound C | Anticancer |
Table 2: Structural Features Influencing Biological Activity
| Structural Feature | Impact on Activity |
|---|---|
| Thiophene Substitution | Enhances interaction with targets |
| Piperazine Ring | Modulates neurotransmitter levels |
| Sulfonyl Group | Increases solubility and bioavailability |
Case Study 1: Antiviral Screening
A recent screening of various thiophene derivatives for antiviral activity revealed that modifications to the thiophene ring significantly impacted potency against norovirus. Compounds with electron-withdrawing groups showed increased inhibition rates compared to those with electron-donating groups .
Case Study 2: Behavioral Studies in Rodents
In behavioral assays assessing the antidepressant-like effects of piperazine derivatives, it was found that compounds similar to this compound significantly reduced immobility time in the forced swim test, indicating potential antidepressant properties .
Propriétés
IUPAC Name |
2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S2/c13-8-7-11-3-5-12(6-4-11)17(14,15)10-2-1-9-16-10/h1-2,9,13H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASALZQUWSDFAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













